5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

Salt selection Stoichiometry Molecular weight

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate (CAS 851014-95-4) is a benzofuran-derived oxalate salt that serves as a critical penultimate intermediate in the synthesis of the Class III antiarrhythmic agent dronedarone hydrochloride. The molecule bears a 5‑amino‑2‑butylbenzofuran core and a 4‑(3‑dibutylaminopropoxy)phenyl methanone side chain, presented as a mono‑oxalate salt (C31H42N2O6, MW 538.68 g/mol).

Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
CAS No. 851014-95-4
Cat. No. B1445586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
CAS851014-95-4
Molecular FormulaC31H42N2O6
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC
InChIInChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3
InChIKeyMFHTVWRTNCBWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate (CAS 851014-95-4) – Dronedarone Key Intermediate & Reference Standard


5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate (CAS 851014-95-4) is a benzofuran-derived oxalate salt that serves as a critical penultimate intermediate in the synthesis of the Class III antiarrhythmic agent dronedarone hydrochloride [1]. The molecule bears a 5‑amino‑2‑butylbenzofuran core and a 4‑(3‑dibutylaminopropoxy)phenyl methanone side chain, presented as a mono‑oxalate salt (C31H42N2O6, MW 538.68 g/mol) . It is chemically equivalent to des(methylsulfonyl)dronedarone oxalate and is formally designated as Dronedarone USP Related Compound B when supplied as the dioxalate salt . Its predominant industrial role is as a key synthetic building block whose controlled reduction and subsequent sulfonamidation yields the active pharmaceutical ingredient (API), while its analytical-grade material is employed as a reference standard for impurity profiling in pharmacopoeial monographs [1].

Why Generic Dronedarone Intermediates Cannot Substitute for 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate in Regulated Synthesis and Analytical Control


The selection of this specific oxalate salt is not interchangeable with other Dronedarone-related intermediates or salt forms. The mono‑oxalate counterion directly impacts the compound’s physicochemical properties—including molecular weight, lipophilicity (LogP 7.12), and polar surface area—which govern its reactivity in the subsequent reduction step and its chromatographic behavior as an impurity marker [1]. Substituting the free base (MW 478.7 g/mol, CAS 141644-91-9) or the dioxalate salt (MW 658.74 g/mol, CAS 500791-70-8) alters the stoichiometry of downstream reactions, potentially leading to off‑specification impurity profiles or failed system suitability tests in USP/EP methods. Furthermore, the USP Related Compound B designation is assigned exclusively to the oxalate salt form; analytical methods validated with this compound cannot be directly applied to other salt forms without full re‑validation, which carries regulatory risk in ANDA and DMF submissions .

Head‑to‑Head Quantitative Differentiation of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate from Its Closest Structural Comparators


Molecular Weight and Salt Stoichiometry: Mono-Oxalate vs. Free Base vs. Dioxalate

The mono-oxalate salt (CAS 851014-95-4) possesses a molecular weight of 538.68 g/mol, which is intermediate between the free base form (478.7 g/mol) and the dioxalate salt (658.74 g/mol) [1]. This difference in salt stoichiometry directly affects the molar equivalents required in the final sulfonamidation step of the dronedarone synthesis route described in patent IN2015MU00644A, where precise control of the amine-to-oxalate ratio is critical for achieving high-purity API [2].

Salt selection Stoichiometry Molecular weight API synthesis

Lipophilicity (LogP) and Polar Surface Area: Impact on Chromatographic Selectivity

The target compound exhibits a computed LogP of 7.12 and a polar surface area (PSA) of 104.23 Ų . This high lipophilicity distinguishes it from the more polar Dronedarone API (LogP ~5.2, PSA ~112 Ų) and from the des-butyl analog (LogP ~5.8, estimated), enabling baseline chromatographic separation under standard USP/EP conditions. In reversed-phase HPLC systems, the retention time difference is typically >3 min when using a C18 column with acetonitrile/phosphate buffer gradient, which is critical for accurate impurity quantification .

LogP PSA HPLC method development Impurity profiling

Regulatory-Grade Purity: USP Reference Standard vs. Commercial Technical Grade

The USP Dronedarone Related Compound B (dioxalate salt) is supplied as a pharmaceutical primary standard with strict lot‑specific purity certification, whereas the technical‑grade mono‑oxalate (CAS 851014-95-4) typically offers a purity of 95% (AKSci catalog) or 97% (Bidepharm) . The USP standard is characterized by orthogonal methods (HPLC, DSC, KF) and is traceable to the issuing pharmacopoeia, making it the only form acceptable for use in validated analytical procedures intended for regulatory submission .

Reference standard Purity Regulatory compliance USP EP

Synthetic Utility: Key Intermediate in the Patented Dronedarone Route vs. Alternative Intermediates

Patent IN2015MU00644A explicitly claims an improved process wherein 5-amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl)methanone (free base) is the immediate precursor to dronedarone via methanesulfonamidation, and the oxalate salt is the preferred isolation form after nitro-reduction of the preceding 5-nitro intermediate [1]. In contrast, alternative routes that start from 2-butyl-5-nitrobenzofuran require additional protection/deprotection steps and achieve a reported overall yield of 62% compared to 78% for the process employing the oxalate intermediate [1].

Synthesis route Intermediate Dronedarone Patent

High-Value Application Scenarios for 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate in Pharmaceutical Research and Manufacturing


GMP Synthesis of Dronedarone Hydrochloride API Using the Patented Intermediate Route

The mono-oxalate salt serves as the direct penultimate intermediate in the improved dronedarone synthesis process described in IN2015MU00644A, wherein its controlled reduction and subsequent methanesulfonamidation yield the final API with 78% overall yield, outperforming alternative routes by 16 percentage points [1]. This high-yield route is suitable for kilo-lab to pilot-plant scale under cGMP conditions.

USP/EP Impurity Reference Standard for Dronedarone Hydrochloride Release Testing

As Dronedarone USP Related Compound B (dioxalate salt), the compound is employed as a pharmacopoeial reference standard for system suitability, identification, and quantitation of the des(methylsulfonyl) impurity in API and finished dosage forms . Its LogP differential of ~1.9 units relative to the API ensures chromatographic resolution and method robustness.

Method Development and Validation for ANDA/DMF Submissions

Analytical R&D teams utilize the USP-grade standard to develop and validate HPLC or UPLC methods for impurity profiling, forced degradation studies, and stability-indicating assays. The pharmacopoeial traceability of the standard is mandatory for regulatory acceptance in ANDA and DMF filings [2].

Process-Related Impurity Fate and Purge Studies

Chemical process development groups track the oxalate intermediate through downstream steps to demonstrate impurity purge factors. The unique molecular signature (MW 538.68, LogP 7.12) allows unambiguous monitoring by LC-MS, supporting Quality-by-Design (QbD) approaches to API manufacturing [1].

Quote Request

Request a Quote for 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.